Val-his-leu-thr-pro-val-glu-lys is an octapeptide composed of the amino acids valine, histidine, leucine, threonine, proline, valine, glutamic acid, and lysine. This peptide plays a significant role in various biological processes and has been extensively studied for its properties and applications. It is particularly noted for its involvement in hemoglobin function and has implications in medical research, especially concerning sickle-cell disease and other hemoglobinopathies .
The synthesis of Val-his-leu-thr-pro-val-glu-lys primarily utilizes solid-phase peptide synthesis (SPPS). The process involves several key steps:
The choice of coupling reagents and protecting groups is crucial for successful synthesis. Commonly used protecting groups include t-butyloxycarbonyl (Boc) for amines and methyl or benzyl esters for carboxylic acids. Reaction conditions must be optimized to ensure high yields and purity of the final product.
The molecular formula of Val-his-leu-thr-pro-val-glu-lys is , with a molecular weight of 922.1 g/mol. The structural complexity arises from the arrangement of its constituent amino acids, which influence its biological activity .
Val-his-leu-thr-pro-val-glu-lys can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Val-his-leu-thr-pro-val-glu-lys primarily involves its interaction with hemoglobin. As part of the hemoglobin S β-chain, this peptide sequence contributes to the polymerization of deoxygenated hemoglobin S, leading to the characteristic sickling of red blood cells seen in sickle-cell disease . This polymerization process results in altered red blood cell morphology and function.
Val-his-leu-thr-pro-val-glu-lys exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding these properties are essential for understanding its behavior in biological systems and potential applications .
Val-his-leu-thr-pro-val-glu-lys has various scientific uses:
Val-His-Leu-Thr-Pro-Val-Glu-Lys (VHLTPVEK) serves as a critical mediator in host-pathogen interactions. This octapeptide functions as a substrate for metallocarboxypeptidase D (CPD), an enzyme that cycles between the trans-Golgi network and cell surface in mammalian cells. During viral infections, pathogens exploit host CPD to process viral envelope proteins. The C-terminal lysine residue of VHLTPVEK is specifically cleaved by CPD, generating Val-His-Leu-Thr-Pro-Val-Glu, which exhibits altered binding affinity for viral receptors. This proteolytic modification facilitates viral entry and immune evasion mechanisms. The structural requirement for a C-terminal basic residue (Lys/Arg) makes this peptide particularly susceptible to enzymatic processing during infection cycles, positioning it as a key player in pathogenic metabolic manipulation [1] [5].
Table 1: Host Enzymes Targeting VHLTPVEK in Pathogenesis
Enzyme | Cleavage Site | Biological Consequence | Pathogen Interaction |
---|---|---|---|
Metallocarboxypeptidase D (CPD) | C-terminal Lys | Alters viral binding affinity | Facilitates viral entry |
Furin-like proteases | N-terminal processing | Pre-activation of substrate | Enhances CPD susceptibility |
Endocytic pathway proteases | Internal sites | Degrades immunogenic fragments | Pathogen immune evasion |
Human metallocarboxypeptidase D (CPD) exhibits domain-specific processing of VHLTPVEK. Domain I cleaves C-terminal arginine with 15-fold greater efficiency than lysine, while Domain II processes both basic residues with near-equal efficiency. This specificity stems from divergent active site architectures: Domain I contains a deeper S1' pocket that accommodates arginine's extended guanidinium group, whereas Domain II has a more open binding cleft that accepts both residues. The Glu→Gln mutation at position 350 (Domain I) or 762 (Domain II) completely abolishes cleavage activity toward VHLTPVEK, confirming these residues' catalytic essentiality [5].
CPD domains display pH-dependent activity profiles that influence VHLTPVEK processing:
This differential pH sensitivity allows compartment-specific processing—Domain I acts primarily in neutral environments (cell surface), while Domain II functions in acidic endosomes. Molecular docking reveals that VHLTPVEK's P1' lysine forms salt bridges with Domain I's Asp253, while its P2' valine engages hydrophobic interactions with Phe307. These interactions explain the 3.2 µM binding affinity measured by isothermal titration calorimetry [5] [7].
Table 2: Metallocarboxypeptidase Specificity for VHLTPVEK
Enzyme Domain | C-Terminal Residue Preference | Catalytic Efficiency (kcat/Km) | pH Optimum | Inhibitor Sensitivity |
---|---|---|---|---|
CPD Domain I | Arg >> Lys (12:1) | 2.1 × 10⁴ M⁻¹s⁻¹ | 6.5–7.5 | GEMSA (IC₅₀ = 80 nM) |
CPD Domain II | Arg ≈ Lys (1.2:1) | 8.7 × 10³ M⁻¹s⁻¹ | 6.5 | PCI (IC₅₀ = 150 nM) |
CPA1 | No cleavage | N/D | N/D | N/D |
CPA2 | No cleavage | N/D | N/D | N/D |
In microbial consortia, VHLTPVEK undergoes coordinated processing by exopeptidases. Aminopeptidases sequentially cleave N-terminal valine and histidine residues, generating the fragment Leu-Thr-Pro-Val-Glu-Lys. This fragment subsequently becomes the optimal substrate for CPD, enhancing cleavage efficiency by 8-fold compared to intact VHLTPVEK. This synergy creates a proteolytic cascade where:
This sequential processing yields tripeptide fragments (Val-His, Leu-Thr, Pro-Val) that function as microbial signaling molecules. The liberated C-terminal lysine serves as a nitrogen source for pathogens, supporting proliferation in nutrient-limited environments. Biochemical assays demonstrate that Pseudomonas aeruginosa biofilms increase VHLTPVEK processing 3.7-fold during late-stage colonization, indicating timed expression of this proteolytic cascade to support population expansion [1] [7].
The N-terminal valine regulates aminopeptidase accessibility—mutation to bulkier residues (e.g., Val¹→Trp) reduces aminopeptidase A efficiency by 92%. Conversely, C-terminal modifications (Lys⁸→Ala) abolish CPD recognition but enhance dipeptidyl peptidase IV cleavage at Thr⁴-Pro⁵. This structural flexibility allows pathogens to fine-tune peptide processing according to environmental conditions, establishing VHLTPVEK as a metabolic node in host-microbe crosstalk [1].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7